molecular formula C5H3F7N2 B12507505 1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine

1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine

Katalognummer: B12507505
Molekulargewicht: 224.08 g/mol
InChI-Schlüssel: NSPGYANHJLMYBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-iminoheptafluoropent-2-ene is a fluorinated organic compound with the molecular formula C5H3F7N2. This compound is characterized by the presence of both amino and imino functional groups, along with a high degree of fluorination, which imparts unique chemical properties. It is used in various scientific research fields due to its distinctive reactivity and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-iminoheptafluoropent-2-ene typically involves the reaction of heptafluoropent-2-ene with ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of 2-Amino-4-iminoheptafluoropent-2-ene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-iminoheptafluoropent-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-4-iminoheptafluoropent-2-ene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-iminoheptafluoropent-2-ene involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The high degree of fluorination also enhances its lipophilicity, allowing it to interact with lipid membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-iminoheptafluoropent-2-ene: C5H3F7N2

    2-Amino-4-iminoheptafluoropent-3-ene: C5H3F7N2

    2-Amino-4-iminoheptafluoropent-4-ene: C5H3F7N2

Uniqueness

2-Amino-4-iminoheptafluoropent-2-ene is unique due to its specific positioning of the amino and imino groups, which imparts distinct reactivity compared to its isomers. The high degree of fluorination also differentiates it from other similar compounds, providing enhanced stability and unique chemical properties .

Eigenschaften

Molekularformel

C5H3F7N2

Molekulargewicht

224.08 g/mol

IUPAC-Name

1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine

InChI

InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2

InChI-Schlüssel

NSPGYANHJLMYBV-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.